molecular formula C19H18ClN3O B280378 N-benzhydryl-4-chloro-1,5-dimethylpyrazole-3-carboxamide

N-benzhydryl-4-chloro-1,5-dimethylpyrazole-3-carboxamide

Cat. No.: B280378
M. Wt: 339.8 g/mol
InChI Key: DDANQKKEIDJVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-4-chloro-1,5-dimethylpyrazole-3-carboxamide is an organic compound with the molecular formula C19H18ClN3O. This compound is known for its unique chemical structure, which includes a pyrazole ring substituted with benzhydryl, chloro, and dimethyl groups. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-chloro-1,5-dimethylpyrazole-3-carboxamide typically involves the reaction of 4-chloro-3-methylpyrazole with benzhydryl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-chloro-1,5-dimethylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

N-benzhydryl-4-chloro-1,5-dimethylpyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzhydryl-4-chloro-1,5-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-benzhydryl-4-chloro-1,5-dimethylpyrazole-3-carboxamide include:

  • 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
  • 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

N-benzhydryl-4-chloro-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C19H18ClN3O/c1-13-16(20)18(22-23(13)2)19(24)21-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,1-2H3,(H,21,24)

InChI Key

DDANQKKEIDJVQW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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